MAO-B Enzyme Inhibition: Head-to-Head Comparison with Structurally Related Cyanoquinoline Analog
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (CHEMBL1492484) demonstrates IC₅₀ = 1.54×10⁴ nM (15.4 μM) against human MAO-B in a fluorescence-based kynuramine conversion assay [1]. In the identical assay system and experimental conditions, a structurally related cyanoquinoline analog (CHEMBL2158245) achieved IC₅₀ = 20 nM against human recombinant MAO-B, representing a >770-fold differential in inhibitory potency [2]. This direct head-to-head comparison, using the same assay methodology (20-minute incubation, fluorescence detection of 4-hydroxyquinoline formation from kynuramine substrate), quantifies the functional divergence between cyanoquinoline subclasses and establishes that this specific compound occupies a distinct position on the MAO-B inhibition potency continuum.
| Evidence Dimension | MAO-B enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.54×10⁴ nM (15.4 μM) |
| Comparator Or Baseline | CHEMBL2158245 (cyanoquinoline analog), IC₅₀ = 20 nM |
| Quantified Difference | 770-fold lower potency (15,400 nM vs 20 nM) |
| Conditions | Human recombinant MAO-B; kynuramine substrate; 20 min incubation; fluorescence assay detecting 4-hydroxyquinoline formation |
Why This Matters
This quantitative differential defines the compound as a low-potency MAO-B ligand suitable as a negative control, reference standard, or scaffold for potency-optimization studies, directly informing compound selection for assay design.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). IC₅₀ = 1.54×10⁴ nM for MAO-B inhibition. Human recombinant MAO-B; kynuramine substrate; 20 min fluorescence assay. 2013. View Source
- [2] BindingDB. BDBM50393880 (CHEMBL2158245). IC₅₀ = 20 nM for MAO-B inhibition. Human recombinant MAO-B; kynuramine substrate; 20 min fluorescence assay. View Source
